molecular formula C11H9N3 B11907686 5H-indeno[1,2-d]pyrimidin-2-amine

5H-indeno[1,2-d]pyrimidin-2-amine

Cat. No.: B11907686
M. Wt: 183.21 g/mol
InChI Key: LATUHOJYVFKHFR-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-d]pyrimidin-2-amine (CAS 1344009-59-1) is a tricyclic indeno-pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a key synthetic precursor and privileged scaffold for the development of novel receptor tyrosine kinase (RTK) inhibitors . The core structure is designed so that the 2-amino group on the pyrimidine ring can form critical hydrogen bonds within the hinge region of ATP-binding sites, potentially enhancing inhibitory potency . Research into structurally related tricyclic indenopyrimidines has demonstrated potent dual-acting profiles, including inhibition of pivotal RTKs such as the platelet-derived growth factor receptor β (PDGFRβ) and antiangiogenic activity . Antiangiogenic effects, which disrupt the blood supply to tumors, have been confirmed in validated models like the chicken embryo chorioallantoic membrane (CAM) assay . Furthermore, certain derivatives based on this scaffold have shown promising antiproliferative and antimetastatic activities in preclinical studies, for instance, against human prostate cancer cell lines (PC-3 and LNCaP) by inhibiting MMP9 . The presence of specific substituents, such as methoxy groups on the indeno nucleus, has been identified as decisive for optimizing these biological activities . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of novel anticancer agents. It is supplied as a high-purity compound for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

5H-indeno[1,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H9N3/c12-11-13-6-8-5-7-3-1-2-4-9(7)10(8)14-11/h1-4,6H,5H2,(H2,12,13,14)

InChI Key

LATUHOJYVFKHFR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=NC=C31)N

Origin of Product

United States

Synthetic Methodologies for Indenopyrimidine Core Structures

Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine ring is a crucial step in the synthesis of indenopyrimidines. Several methods have been established, each with its own advantages and substrate scope.

Cyclization Reactions Involving β-Dicarbonyl Compounds and N-C-N Units

A common and well-established method for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound with a species containing an N-C-N unit, such as urea (B33335), thiourea, or guanidine (B92328). In the context of indenopyrimidines, a suitable 1,3-dicarbonyl derivative of indane is typically employed. For instance, 2-[bis(methylsulfanyl)methylene]indan-1,3-dione can react with various amidine derivatives like guanidine carbonate, acetamidine (B91507) hydrochloride, S-methylisothiourea sulfate (B86663), and S-benzylisothiourea sulfate to yield 2-substituted indeno[1,2-d]pyrimidin-5-ones. researchgate.net

Biginelli Reaction and Other Multicomponent Strategies

The Biginelli reaction, a one-pot three-component condensation, is a powerful tool for the synthesis of dihydropyrimidinones and related heterocyclic systems. wikipedia.orgorganic-chemistry.org This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.orgnih.gov Modifications of the Biginelli reaction have been successfully applied to the synthesis of indenopyrimidine derivatives. For example, a one-pot synthesis of tricyclic 4-substituted-2-yl)-2-thioxo-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5(2H)-one derivatives has been achieved through a modified Biginelli reaction. researchgate.net This approach offers the advantage of building molecular complexity in a single step from simple starting materials.

Several catalysts, including Brønsted and Lewis acids, have been shown to effectively promote the Biginelli reaction. wikipedia.org Ytterbium(III) triflate (Yb(OTf)3) and indium(III) chloride are examples of catalysts that can improve yields and shorten reaction times, often under solvent-free conditions. organic-chemistry.org

Oxidative Annulation and Dehydrogenation Approaches

Oxidative annulation strategies provide another route to fused pyrimidine systems. These methods often involve the in-situ generation of a reactive intermediate that undergoes cyclization and subsequent oxidation. For instance, an efficient strategy for the synthesis of 4-arylquinolines and 4-arylpyrimidines has been developed using K2S2O8-mediated oxidative annulation. nih.gov While not directly demonstrated for indenopyrimidines in the provided context, this methodology highlights the potential of oxidative C-H and C-C bond formations in constructing such fused systems.

Furthermore, the dehydrogenation of dihydropyrimidinones, which can be synthesized via the Biginelli reaction, offers a direct path to the corresponding aromatic pyrimidones. nih.gov A mild and practical procedure for this transformation utilizes catalytic amounts of a copper salt with tert-butylhydroperoxide (TBHP) as the terminal oxidant. nih.gov

Transition Metal-Catalyzed Syntheses (e.g., Iridium-catalyzed)

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective pathways to complex molecules. mdpi.comnih.gov Various transition metals, including palladium, copper, and rhodium, have been employed in the synthesis of pyrimidine derivatives. mdpi.combeilstein-journals.orgdntb.gov.ua

Iridium-catalyzed reactions, in particular, have shown promise in various synthetic transformations, including hydrogen transfer reactions and asymmetric hydrogenations. nih.govnih.gov While a specific iridium-catalyzed synthesis of 5H-indeno[1,2-d]pyrimidin-2-amine is not detailed in the provided search results, the versatility of iridium catalysis suggests its potential applicability in novel synthetic routes to this scaffold.

Metal-Free and Organocatalytic Protocols

In recent years, there has been a growing interest in developing metal-free and organocatalytic synthetic methods as sustainable alternatives to transition metal-catalyzed reactions. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for various asymmetric transformations.

For instance, the synthesis of chiral indeno-spiro compounds has been achieved through an organocatalytic asymmetric reaction catalyzed by a bifunctional squaramide derived from quinine. rsc.org This demonstrates the potential of organocatalysis in constructing complex, enantioenriched molecules containing the indane framework.

Targeted Synthesis of this compound and its Derivatives

The targeted synthesis of this compound and its derivatives often relies on the cyclocondensation of an appropriate indane-based precursor with a guanidine-containing reagent.

One straightforward approach involves the reaction of 2-oxo-indan-1-carboxylic acid ethyl ester with guanidine in the presence of a strong base like potassium t-butoxide. nih.gov This reaction directly furnishes the 2-amino-3,9-dihydro-indeno[2,1-d]pyrimidin-4-one core, which can then be further functionalized. nih.gov

Another versatile method starts with 2-[bis(methylsulfanyl)methylene]indan-1,3-dione. Reaction of this precursor with guanidine carbonate leads to the formation of 2-amino-indeno[1,2-d]pyrimidin-5-one. researchgate.net This intermediate can then be subjected to further chemical modifications. For example, a one-pot reaction of 2-[bis(methylsulfanyl)methylene]indan-1,3-dione, guanidine carbonate, and various amines in pyridine (B92270) can yield 4-substituted amino-2-aminoindeno[1,2-d]pyrimidin-5-ones. researchgate.net

The synthesis of related 2-amino-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives has been accomplished through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-indanone (B140024) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. nih.gov

Table 1: Selected Synthetic Approaches to Indenopyrimidine Derivatives

Starting Material(s)Reagents and ConditionsProduct
2-[bis(methylsulfanyl)methylene]indan-1,3-dione, Guanidine carbonatePyridine2-Aminoindeno[1,2-d]pyrimidin-5-one researchgate.net
2-[bis(methylsulfanyl)methylene]indan-1,3-dione, Guanidine carbonate, AminesPyridine4-Substituted amino-2-aminoindeno[1,2-d]pyrimidin-5-ones researchgate.net
Indane-1,3-dione, Thiourea, Substituted benzaldehydesThree-component reaction3,4-Dihydropyrimidine-2-thione derivatives nih.gov
1,2-Phenylenediacetonitrile1. H2SO4; 2. Dieckmann condensation; 3. Guanidine carbonate, K-t-butoxide2-Amino-3,9-dihydro-indeno[2,1-d]pyrimidin-4-one nih.gov

One-Pot Multicomponent Reactions (MCRs) for Indenopyrimidines

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like indenopyrimidines from simple starting materials in a single step. exeter.ac.ukresearchgate.netekb.egnih.gov This approach is characterized by high atom economy and procedural simplicity, making it a cornerstone of modern organic synthesis.

Reaction of Aldehydes, Indane-1,3-dione, and Guanidinium (B1211019) Hydrochloride

A prominent MCR for synthesizing the this compound core involves the condensation of three key components: an aromatic aldehyde, indane-1,3-dione, and guanidinium hydrochloride. mdpi.comresearchgate.net This reaction proceeds efficiently, often at room temperature, to yield the desired indenopyrimidine derivatives in high yields. mdpi.comresearchgate.net The use of various substituted aldehydes allows for the creation of a library of indenopyrimidine compounds with diverse functionalities. mdpi.com

Application of Heterogeneous Catalysis (e.g., Ag2O/ZrO2) in MCRs

The efficiency of the aforementioned MCR can be significantly enhanced by the use of heterogeneous catalysts. mdpi.comresearchgate.net Silver oxide supported on zirconia (Ag2O/ZrO2) has proven to be a highly effective and reusable catalyst for this transformation. mdpi.comresearchgate.netnih.gov The catalyst facilitates the reaction under mild conditions, typically in ethanol (B145695) as a green solvent, leading to excellent yields (90–96%) in short reaction times (less than 30 minutes). mdpi.comresearchgate.netnih.gov The heterogeneous nature of the Ag2O/ZrO2 catalyst allows for easy separation from the reaction mixture by simple filtration, and it can be reused multiple times without a significant loss of activity, a key aspect of sustainable chemistry. mdpi.com

The table below summarizes the effect of different catalysts on the synthesis of 4-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidin-2-amine, highlighting the superior performance of Ag2O/ZrO2.

Catalyst Effect on Indenopyrimidine Synthesis

Catalyst Yield (%)
Ag2O/ZrO2 96
ZrO2 45
Ag2O 30
No Catalyst No Reaction

Data sourced from a study on the synthesis of indenopyrimidine derivatives. researchgate.net

Sequential Multicomponent Reaction Strategies

Sequential multicomponent reactions offer an alternative and controlled approach to the synthesis of indenopyrimidine structures. nih.govresearchgate.net This method involves the stepwise addition of reagents, allowing for the isolation of intermediates if desired, and can provide access to a wider range of derivatives. For instance, a sequential reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid has been used to synthesize 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. nih.gov This strategy allows for the systematic variation of substituents on the phenyl ring, leading to the generation of diverse molecular structures. nih.gov

Enaminone-Mediated Cyclization Routes to Indenopyrimidine Systems

Enaminones are versatile intermediates in organic synthesis and provide a valuable route to various heterocyclic systems, including pyrimidines. organic-chemistry.orgresearchgate.netgoettingen-research-online.de The reaction of enaminones with appropriate reagents can lead to the formation of the pyrimidine ring fused to the indene (B144670) core. For example, the reaction of an enaminone with 5-aminopyrazole derivatives or 2-aminobenzimidazole (B67599) can afford fused polycyclic systems. goettingen-research-online.de A one-pot, three-component synthesis of pyrimidines has been developed involving the coupling of acid chlorides with terminal alkynes to form alkynones, which then react with amidinium or guanidinium salts in a cyclocondensation step to yield substituted pyrimidines. organic-chemistry.org This method is highly flexible, tolerating a wide range of functional groups. organic-chemistry.org

Derivatization of Indenopyrimidine-2-amines (e.g., Sulfonamide Formation)

The 2-amino group of the this compound scaffold serves as a key handle for further structural modifications, allowing for the synthesis of a wide array of derivatives. A notable example is the formation of sulfonamides. researchgate.netdocumentsdelivered.com The reaction of indenopyrimidine-2-amines with various sulfonyl chlorides in the presence of a base, such as a mixture of triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like N-methylpyrrolidinone, affords the corresponding indenopyrimidine sulfonamides in good to excellent yields. researchgate.net This derivatization is significant as the sulfonamide group is a well-known pharmacophore found in numerous therapeutic agents. nih.gov

Green Chemistry Principles in Indenopyrimidine Synthesis

The synthesis of indenopyrimidines has increasingly incorporated the principles of green chemistry to minimize environmental impact and enhance sustainability. researchgate.netijpsjournal.commdpi.comtotalpharmaceuticaltopics.com Key aspects of this approach include the use of one-pot reactions, which reduce waste and save time and energy, and the application of recyclable heterogeneous catalysts like Ag2O/ZrO2. mdpi.comresearchgate.netresearchgate.net The use of environmentally benign solvents, such as ethanol, further contributes to the green credentials of these synthetic routes. mdpi.comskpharmteco.com These methods often feature high atom economy, avoid the need for tedious column chromatography for purification, and allow for the reuse of the catalyst, all of which are central tenets of green chemistry. researchgate.netnih.gov

The following table highlights the green chemistry metrics for the Ag2O/ZrO2 catalyzed synthesis of indenopyrimidines.

Green Chemistry Metrics

Principle Application in Indenopyrimidine Synthesis
Prevention One-pot synthesis minimizes waste generation. researchgate.net
Atom Economy Multicomponent reactions maximize the incorporation of starting materials into the final product. nih.gov
Less Hazardous Chemical Syntheses Use of ethanol as a safer solvent. mdpi.com
Design for Energy Efficiency Reactions are often conducted at room temperature. mdpi.comresearchgate.net
Use of Renewable Feedstocks While not explicitly detailed for this specific synthesis, it is a general principle of green chemistry. ijpsjournal.com
Reduce Derivatives One-pot synthesis avoids unnecessary protection/deprotection steps. researchgate.net
Catalysis Use of a recyclable heterogeneous catalyst (Ag2O/ZrO2). mdpi.comresearchgate.net

This table is a conceptual representation based on reported synthetic methodologies.

Structure Activity Relationship Sar and Structural Modifications of Indenopyrimidine Analogs

Influence of Substituent Nature and Position on Biological Activity

The biological activity of indenopyrimidine analogs is highly sensitive to the nature and placement of various substituents on the fused ring system. Research has demonstrated that even minor chemical alterations can lead to significant changes in pharmacological properties, including anticancer and enzyme inhibitory activities.

Studies on closely related indenopyridine derivatives have shed light on the critical role of substituents. For instance, in a series of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, the substitution pattern on both the indene (B144670) nucleus and the pendant phenyl ring was found to be a key determinant of their antiproliferative and antimetastatic effects. nih.govresearchgate.net Specifically, the presence of two methoxy (B1213986) groups at the 6- and 7-positions of the indene ring system, combined with a 4-hydroxy-3-methoxyphenyl substitution at the 4-position of the pyridine (B92270) ring, was identified as being crucial for potent biological activity. nih.gov This highlights the importance of electron-donating groups at specific positions for enhancing the desired pharmacological effects.

In a study of tricyclic indeno[2,1-d]pyrimidines, which are structural isomers of the title compound, substitutions at the 4-position of the pyrimidine (B1678525) ring with different anilino groups were found to significantly impact their activity as receptor tyrosine kinase (RTK) inhibitors. The anilino ring is thought to interact with the hydrophobic region of the kinase binding site, and thus, its substitution pattern directly influences inhibitory potency and selectivity. nih.gov The inclusion of a 2-amino group on the pyrimidine ring has also been shown in some cases to result in better inhibitory activity against RTKs. nih.gov

Furthermore, research on other pyrimidine-based compounds has consistently shown that the introduction of various functional groups can modulate their biological profiles. For example, the incorporation of aryl urea (B33335) moieties into pyrimidine derivatives has been shown to induce apoptosis in cancer cells, with the specific substitution on the aryl ring influencing the cytotoxic potency. nih.gov

Rational Design Strategies for Modulating Pharmacological Profiles

The insights gained from SAR studies have paved the way for the rational design of indenopyrimidine analogs with improved pharmacological profiles. A primary strategy involves a multi-pronged approach that considers steric, electronic, and lipophilic properties of the substituents to optimize interactions with biological targets.

One key design strategy is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical and chemical properties, to enhance potency or improve pharmacokinetic properties. For instance, in the broader family of pyrimidine derivatives, such as 1,2,4-triazolo[1,5-a]pyrimidines, the core scaffold itself is considered a bioisostere for purines, N-acetylated lysine, and carboxylic acids, enabling it to interact with a range of biological targets. mdpi.com

Computational modeling and quantitative structure-activity relationship (QSAR) studies are also integral to the rational design process. fiveable.me These methods allow for the prediction of biological activity based on the chemical structure, guiding the synthesis of the most promising candidates. For example, QSAR studies on 5H-indeno[1,2-c]pyridazin-5-ones, another class of indenopyrimidine-related compounds, revealed the importance of lipophilic, electronic, and steric properties of substituents in determining their monoamine oxidase-B (MAO-B) inhibitory potency. nih.gov Such models can help in the selection of substituents that are predicted to have a positive impact on activity.

Another rational design approach involves the hybridization of pharmacophores. This strategy combines the structural features of different bioactive molecules to create a new molecule with a unique or enhanced pharmacological profile. While not specifically documented for 5H-indeno[1,2-d]pyrimidin-2-amine, this approach has been successfully applied to other pyrimidine-containing scaffolds to develop dual-action inhibitors.

Comparative Analysis of Different Substituent Effects within the Indenopyrimidine Series

A comparative analysis of substituent effects within the indenopyrimidine series and its close analogs reveals distinct trends that guide the optimization of these compounds as therapeutic agents. The data from various studies, even on isomeric or related heterocyclic systems, provides a valuable framework for understanding the SAR of this compound.

For instance, in the study of tricyclic indeno[2,1-d]pyrimidines as RTK inhibitors, a clear correlation was observed between the nature of the anilino substituent at the 4-position and the inhibitory activity against different kinases. The following table summarizes the inhibitory concentration (IC50) values for a selection of these compounds against platelet-derived growth factor receptor β (PDGFRβ), a key target in angiogenesis.

CompoundSubstituent at 4-position (Anilino Ring)PDGFRβ IC50 (µM) nih.gov
14-Chloro-3-trifluoromethylaniline0.14
23-Chloroaniline0.36
33-Fluoroaniline0.54
43-Methoxyaniline1.1
5Aniline (B41778)1.5
64-Fluoroaniline>100

This data clearly indicates that electron-withdrawing groups, such as chloro and trifluoromethyl, at the meta and para positions of the anilino ring lead to more potent inhibition of PDGFRβ. In contrast, an unsubstituted aniline or a fluoro substituent at the para position results in a significant loss of activity.

Similarly, qualitative SAR from studies on 5H-indeno[1,2-b]pyridine derivatives underscores the importance of the substitution pattern on the phenyl ring at the 4-position for antiproliferative activity.

Compound AnalogueSubstitution on Phenyl Ring at C4Relative Antiproliferative Activity nih.gov
A4-Hydroxy-3-methoxyHigh
B4-HydroxyModerate
CUnsubstitutedLow
D4-ChloroLow

This comparative data suggests that for antiproliferative activity in this related scaffold, electron-donating groups, particularly a combination of hydroxy and methoxy groups, are more favorable than electron-withdrawing groups or an unsubstituted phenyl ring. This contrasts with the findings for PDGFRβ inhibition in the indeno[2,1-d]pyrimidine series, highlighting that the optimal substitution pattern is highly dependent on the specific biological target.

Computational and Theoretical Investigations of 5h Indeno 1,2 D Pyrimidin 2 Amine and Analogs

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations have been instrumental in understanding how indenopyrimidine derivatives interact with various biological targets at the molecular level. These studies predict the preferred binding orientation of a ligand within the active site of a protein, helping to elucidate the energetic and geometric factors that govern molecular recognition.

Docking studies have revealed that indenopyrimidine analogs can adopt various binding poses within protein active sites. For instance, in the context of receptor tyrosine kinase (RTK) inhibition, the anilino ring of indeno[2,1-d]pyrimidines is predicted to occupy the hydrophobic region 1 of the kinase domain. nih.gov The specific orientation and interactions can be influenced by the substitution pattern on this ring. nih.gov Similarly, docking of pyrazolo[1,5-a]pyrimidine (B1248293) analogs into the active site of the Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT) enzyme showed a consistent pattern of hydrogen bonding. eijppr.com

The binding modes of pyrimidine (B1678525) derivatives have been explored with various other protein targets as well. For example, docking studies of 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives with human cyclin-dependent kinase-2 (CDK2) have shown hydrogen bonding and van der Waals interactions contributing to the binding affinity. nih.gov Furthermore, docking of 5-amino substituted indeno[1,2-c]isoquinolines, which are structurally related to indenopyrimidines, into the active site of topoisomerase I has also been performed to understand their inhibitory mechanism. nih.gov

A critical outcome of molecular docking is the identification of key amino acid residues that are crucial for ligand binding and recognition. These interactions often involve hydrogen bonds, hydrophobic interactions, and pi-stacking.

For pyrazolo[1,5-a]pyrimidine analogues docked into the PfPMT active site, a recurring hydrogen bond was observed with the nitrogen atom of ASN137. eijppr.com In another study involving hetaryl chalcones, which can be precursors to pyrimidine systems, hydrogen bonds were formed with the NH of ASN137 and SER134. eijppr.com In the case of 4,6-di(hetar-2-yl)pyrimidin-2-amine analogs, a hydrogen bond was noted between the amino group of the pyrimidine and the negative oxygen of an ASP residue. eijppr.com

Docking of pyrimidine derivatives into the CDK2 receptor highlighted interactions with residues such as LYS 129, GLY 11, ILE 10, and VAL 18 through alkyl-pi interactions. nih.gov The identification of these key residues provides a roadmap for designing more potent and selective inhibitors by optimizing the ligand structure to enhance these specific interactions.

Table 1: Molecular Docking Interaction Summary

Compound ClassProtein TargetKey Interacting ResiduesInteraction TypeReference
Pyrazolo[1,5-a]pyrimidine analogsPfPMTASN137Hydrogen Bond eijppr.com
Hetaryl chalconesPfPMTASN137, SER134Hydrogen Bond eijppr.com
4,6-di(hetar-2-yl)pyrimidin-2-amine analogsPfPMTASPHydrogen Bond eijppr.com
4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivativesCDK2LYS 129, GLY 11, ILE 10, VAL 18Alkyl-pi Interaction nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired biological effect. nih.govnih.gov

QSAR studies have been successfully applied to various pyrimidine derivatives to predict their activity as inhibitors of different protein targets. For example, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors was conducted to understand their anti-cancer potential. nih.gov In this study, descriptors were calculated and used to build models using multiple linear regression (MLR) and artificial neural networks (ANN), with the ANN model showing superior predictive power. nih.gov

Another QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors, which was then used to predict the activity of other related compound series. nih.gov The reliability of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov

The general workflow of a QSAR study involves:

Curation of a dataset of compounds with known biological activities.

Calculation of a large number of molecular descriptors that encode various aspects of the chemical structure.

Selection of a subset of relevant descriptors using statistical methods.

Development of a mathematical model that correlates the selected descriptors with the biological activity.

Validation of the model to ensure its predictive ability for new compounds.

Computational Drug Repositioning and Virtual Screening Methodologies

Computational drug repositioning, also known as drug repurposing, is a strategy that involves identifying new uses for existing drugs. nih.govdrugtargetreview.com This approach is attractive due to the potential for reduced development costs and timelines. nih.gov Virtual screening, a key component of this process, involves the computational screening of large libraries of compounds against a specific biological target to identify potential hits.

Inverse virtual screening is a related technique where a single ligand is screened against a database of protein targets to identify potential new targets and, consequently, new therapeutic indications. eijppr.com This approach was applied to pyrazolo-[1,5-a]pyrimidine and 4,6-dihetarylpyrimidin-2-amine derivatives to explore their efficacy against proteins involved in malaria. eijppr.com

The general process for computational drug repositioning often involves:

Building a database of known drugs and their associated information, such as targets and side effects. drugtargetreview.com

Using computational methods, such as molecular docking or pharmacophore modeling, to screen these drugs against a new target of interest.

Analyzing the results to identify promising candidates for repositioning.

Experimental validation of the computational predictions.

Advanced Theoretical Chemistry Methods for Structural and Electronic Characterization

Advanced theoretical chemistry methods, such as quantum mechanics calculations, provide a deeper understanding of the structural and electronic properties of molecules. These methods can be used to calculate properties like molecular orbital energies, charge distributions, and reaction mechanisms, which are difficult to determine experimentally.

Biological Activity Spectrum and Mechanistic Explorations of Indenopyrimidine Scaffolds

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of the indenopyrimidine scaffold have been investigated for their potential to interact with a range of enzymes and receptors implicated in various disease states. These studies have unveiled a broad spectrum of biological activities, from anticancer to anti-inflammatory and neuroprotective potentials.

Aromatase, a cytochrome P450 enzyme, is crucial for the final step of estrogen biosynthesis and represents a key target for the treatment of hormone-dependent breast cancer. nih.gov The inhibition of this enzyme is an effective strategy to reduce estrogen levels. nih.govyoutube.com Pyrimidine (B1678525) derivatives have been synthesized and evaluated for their ability to inhibit aromatase. nih.gov Research into N,N-disubstituted-5-aminopyrimidine derivatives has shown that compounds featuring a fluoro-substituted benzyl (B1604629) group can exhibit potent aromatase inhibition. nih.gov One particularly potent compound, 5-[(4-cyanophenyl)(3,5-difluorobenzyl)amino]pyrimidine, demonstrated a high inhibitory activity with an IC50 value of 0.038 nM against aromatase from human placenta. nih.gov This highlights the potential of the pyrimidine skeleton as a pharmacophore for potent and selective aromatase inhibitors. nih.gov Generally, in diarylpyrimidine series, electron-withdrawing substituents at the 4- and 4'-positions, such as chlorine, have been associated with greater inhibitory activity. nih.gov

Table 1: Aromatase Inhibitory Activity of Selected Compounds

Compound ClassSpecific DerivativeIC50 ValueSource
Non-steroidal AILetrozole2 nM mdpi.com
Non-steroidal AIAnastrozole8 nM mdpi.com
5-Aminopyrimidine5-[(4-cyanophenyl)(3,5-difluorobenzyl)amino]pyrimidine0.038 nM nih.gov

Table 2: Example of Estrogen Receptor Binding Affinities and Selectivity

Compound TypeRelative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)Selectivity Ratio (β/α)
Aryl Indazole Analogue 1Data not specified0.08717.4
Aryl Indazole Analogue 2Data not specified0.12441.3

Note: Data from a study on aryl indazole estrogens, illustrating the concept of selective binding. researchgate.net

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, differentiation, and survival. nih.govmdpi.com Uncontrolled activation of EGFR is a hallmark of many cancers, making it a prime target for anticancer therapies. nih.govmdpi.com Pyrimidine is a common heterocyclic core in many EGFR inhibitors, including approved drugs like osimertinib (B560133) and lazertinib. nih.gov Novel tricyclic indeno[2,1-d]pyrimidines have been designed and synthesized as potent inhibitors of receptor tyrosine kinases, including EGFR. nih.gov These compounds often feature an anilino substitution at the 4-position of the pyrimidine ring, which is thought to interact with a hydrophobic region of the receptor's ATP binding site. nih.gov Studies on related pyrazolo[3,4-d]pyrimidine derivatives have identified compounds with significant EGFR tyrosine kinase (EGFR-TK) inhibitory activity, showing IC50 values in the low micromolar range. nih.gov For example, one pyrazolo derivative showed potent cytotoxicity against various cancer cell lines and an EGFR-TK IC50 value of 8.27 µM. nih.gov

Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound SeriesNumber of Compounds TestedIC50 Range (µM)Most Potent Compound IC50 (µM)
Pyrazolo[3,4-d]pyrimidines68.27 - 19.038.27

Source: Data from a study on hybrid pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. nih.govyoutube.com It integrates signals from growth factors, nutrients, and cellular energy status. youtube.com mTOR functions within two distinct protein complexes, mTORC1 and mTORC2. nih.govyoutube.com The mTORC1 complex is a key driver of anabolic processes like protein and lipid synthesis and is activated by oncogenic pathways such as PI3K-Akt. nih.govfrontiersin.org Recent studies have revealed that mTORC1 also regulates the pyrimidine salvage pathway by controlling the stability of UCK2, the rate-limiting enzyme in this pathway. nih.gov This finding directly links mTOR signaling to pyrimidine metabolism, which is critical for nucleotide synthesis and cell proliferation. nih.gov The subversion of the mTOR pathway is a common strategy employed by viruses to create a favorable environment for their replication, further underscoring its importance in cellular regulation. mdpi.com

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, respectively. nih.govacademicjournals.org These lipid mediators are deeply involved in inflammation and pain. nih.gov The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammatory responses. academicjournals.org Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, but the inhibition of COX-1 is linked to gastrointestinal side effects. academicjournals.org This has led to the development of selective COX-2 inhibitors and, more recently, dual inhibitors that target both COX-2 and 5-lipoxygenase (5-LOX) to achieve a broader anti-inflammatory effect with a potentially safer profile. nih.gov While specific studies on 5H-indeno[1,2-d]pyrimidin-2-amine are not detailed in the provided context, the evaluation of novel heterocyclic compounds for COX/LOX inhibition is a common strategy in the search for new anti-inflammatory agents. nih.govresearchgate.net

Table 4: Example of COX-1 and COX-2 Inhibition by Test Compounds

CompoundConcentration TestedCOX-1 Inhibition (%)COX-2 Inhibition (%)
Oleuropein (OLE)Not specified28.9 ± 5.130.1 ± 2.7

Note: Data from a study on olive-derived compounds, illustrating the enzymatic assay for COX inhibition. mdpi.com

Adenosine (B11128) A2A receptors are highly expressed in the basal ganglia, a brain region critical for motor control. wikipedia.org These receptors are a significant non-dopaminergic target for treating Parkinson's disease. nih.gov Antagonism of A2A receptors can potentiate dopamine (B1211576) signaling, offering a therapeutic benefit. wikipedia.orgnih.gov The indenopyrimidine scaffold has been successfully utilized to develop potent A2A receptor antagonists. nih.gov Specifically, a compound referred to as "Indenopyrimidine 18" was identified as a potent antagonist of both A2A and A1 adenosine receptors, showing efficacy in preclinical models of Parkinson's disease. nih.gov Furthermore, research into 2-aminopyrimidine (B69317) derivatives has led to the discovery of compounds with high affinity for both A1 and A2A receptors. One such derivative, 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine, exhibited a Ki value of 6.34 nM for the A2A receptor and 9.54 nM for the A1 receptor. nih.gov A molecular docking study suggested these compounds interact with key residues like Phe168 and Asn253 in the A2A receptor binding site. nih.gov

Table 5: Binding Affinities of a 2-Aminopyrimidine Derivative for Adenosine Receptors

CompoundTarget ReceptorBinding Affinity (Ki)
4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine (8m)Adenosine A2A6.34 nM
4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine (8m)Adenosine A19.54 nM

Source: Data from a study on 2-aminopyrimidine derivatives as dual adenosine A1/A2A antagonists. nih.gov

Anti-proliferative and Anti-tumor Investigations

The quest for novel and effective anticancer agents has led to the extensive investigation of indenopyrimidine derivatives. These compounds have shown promise in curbing the growth of various cancer cells and interfering with processes crucial for tumor development.

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., MCF7, HT29)

A significant body of research has focused on the direct cytotoxic effects of indenopyrimidine derivatives on cancer cells. Studies have demonstrated that these compounds can induce cell death in a variety of cancer cell lines, including those of the breast (MCF-7), colon (HT-29, HCT116), and liver (HepG2). nih.govresearchgate.netmdpi.comonlinejbs.com

For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and evaluated for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov Certain derivatives exhibited potent cytotoxic effects, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Similarly, another study highlighted a pyrimidine derivative that showed significant dose-dependent cytotoxic effects on MCF-7 cells. onlinejbs.com

The hybridization of the dihydropyrimidinone core with chalcones has also yielded compounds with selective cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com Some of these hybrids displayed lower IC50 values than their parent compounds, indicating the effectiveness of this molecular hybridization strategy. mdpi.com Furthermore, thienopyrimidine derivatives, which are structurally related to indenopyrimidines, have been shown to induce apoptosis and mitotic catastrophe in colorectal and ovarian cancer cell lines. nih.gov One particularly potent compound from this series was effective against colon (HCT116), brain, and ovarian cancer cell lines with IC50 values in the low micromolar range. nih.gov

The mechanism of action often involves the induction of apoptosis, a form of programmed cell death. Investigations have shown that active indenopyrimidine derivatives can up-regulate pro-apoptotic factors like Bax and down-regulate anti-apoptotic factors such as Bcl-2. nih.gov This disruption of the delicate balance between cell survival and death pathways ultimately leads to the demise of cancer cells.

Table 1: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Pyrimidine Derivative MCF-7 Dose-dependent onlinejbs.com
Pyrimidopyrimidine analog (3b) HCT-116 Close to Doxorubicin nih.gov
Pyrimidopyrimidine analog (10b) MCF-7 Close to Doxorubicin nih.gov
Pyrimidopyrimidine analog (10c) HEPG-2 Close to Doxorubicin nih.gov
Chalcone-Dihydropyrimidinone Hybrid (9d) MCF-7 <10 mdpi.com
Chalcone-Dihydropyrimidinone Hybrid (9g) MCF-7 <10 mdpi.com
Chalcone-Dihydropyrimidinone Hybrid (9h) MCF-7 <10 mdpi.com
Thienopyrimidine Derivative (6j) HCT116 0.5-2 nih.gov
Thienopyrimidine Derivative (6j) OV2008 0.5-2 nih.gov
Pyrazolopyrimidine Derivative (5d) KM12 1.73 nih.gov
Pyrazolopyrimidine Derivative (7c) KM12 1.21 nih.gov
Acridine/Sulfonamide Hybrid (8b) MCF-7 8.83 mdpi.com
Acridine/Sulfonamide Hybrid (8b) HCT-116 9.39 mdpi.com
Acridine/Sulfonamide Hybrid (8b) HepG2 14.51 mdpi.com

Assessment of Anti-angiogenesis Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. Several pyrimidine derivatives have been investigated for their ability to inhibit angiogenesis. ekb.egsemanticscholar.org

The mechanism of anti-angiogenic activity often involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. ekb.egnih.gov For example, a new class of 4-phenoxy pyrimidine derivatives was developed to inhibit the VEGFR-2 enzyme, with some compounds showing potent inhibitory activity. ekb.eg Thienopyrimidine derivatives have also been synthesized and evaluated for their anti-angiogenic activity, with some compounds effectively reducing the number of blood vessels in the chick chorioallantoic membrane (CAM) assay. nih.gov Furthermore, a thienopyridine derivative was identified as a potent angiogenesis inhibitor that targets both VEGFR-2 and JAK/STAT3 signaling pathways. nih.gov This compound was shown to suppress the sprouting of endothelial cells in a rat aorta assay and the formation of new blood vessels in a mouse Matrigel plug assay. nih.gov

Diverse Pharmacological Activities of Indenopyrimidine and Pyrimidine Cores

Beyond their anti-cancer properties, the indenopyrimidine and broader pyrimidine scaffolds are associated with a range of other important pharmacological activities.

Antimicrobial and Antifungal Research

The pyrimidine core is a constituent of nucleic acids, making its derivatives promising candidates for antimicrobial and antifungal agents. nih.govsemanticscholar.org Numerous studies have demonstrated the efficacy of pyrimidine derivatives against various bacterial and fungal strains. nih.govnih.govresearchgate.netijprems.com

A series of novel pyrimidine and pyrimidopyrimidine analogs exhibited excellent antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus). nih.govijprems.com Similarly, hybrid molecules containing a pyrimidine ring have shown potent activity against S. aureus, P. aeruginosa, K. pneumoniae, and C. albicans. researchgate.net

The antifungal activity of hexahydropyrimidine (B1621009) derivatives has been evaluated against fungi that cause dermatomycosis, such as Trichophyton mentagrophytes and Microsporum canis. nih.gov Some of these derivatives were found to cause morphological changes in the fungal cells. nih.gov Other research has focused on the antifungal properties of nafuredin (B1243710) and epithiodiketopiperazine derivatives, with some showing distinct activity against Magnaporthe oryzae. frontiersin.orgresearchgate.net

Table 2: Antimicrobial and Antifungal Activity of Pyrimidine Derivatives

Compound/Derivative Microorganism Activity Reference
Pyrimidopyrimidine analogs (3a, 3b, 3d, 4a-d, 9c, 10b) S. aureus, B. subtilis, E. coli, C. albicans, A. flavus Excellent nih.govijprems.com
5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-one derivatives S. aureus, P. aurogenosa, K. pneumonae, C. albicans Potent to weak researchgate.net
Hexahydropyrimidine derivative (HHP3) Dermatomycosis causing fungi Morphological changes nih.gov
Nafuredin C Magnaporthe oryzae MIC = 8.63 µM frontiersin.orgresearchgate.net

Anti-inflammatory and Analgesic Studies

Pyrimidine derivatives have been widely investigated for their potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and prostaglandins. nih.govnih.gov

Several synthesized pyrimidine derivatives have shown significant analgesic effects in various experimental models. nih.govresearchgate.netglobalresearchonline.net For instance, certain pyrazolediazenylpyrimidine derivatives demonstrated more potent analgesic effects than others in the same series. nih.gov Similarly, a study on novel pyrimidine derivatives found that one compound, in particular, was highly active as both a central and peripheral analgesic. globalresearchonline.net

In the context of anti-inflammatory activity, many pyrimidine derivatives have shown significant effects in carrageenan-induced paw edema models. nih.govnih.gov Some pyridopyrimidine derivatives have exhibited superior inhibition of edema compared to the standard drug celecoxib (B62257) and have also shown potent COX-2 inhibitory activity. dovepress.com The mechanism often involves the suppression of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins. nih.gov

Antiviral and Anti-HIV Potentials

The pyrimidine scaffold is a crucial component of several clinically approved antiviral drugs, highlighting its importance in the development of new antiviral agents. researchgate.netdoi.org Pyrimidine derivatives have been shown to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV). doi.orgnih.gov

The anti-HIV potential of pyrimidine derivatives is often linked to their ability to inhibit key viral enzymes. doi.org For example, pyridine (B92270) and pyrimidine derivatives can inhibit HIV through various mechanisms and are active against both drug-sensitive and drug-resistant strains. doi.org The conjugation of tenofovir, an established anti-HIV drug, with phosphonamidates has led to derivatives with enhanced anti-HIV activity. nih.gov

Furthermore, pyrimido[4,5-d]pyrimidines, which are structurally related to indenopyrimidines, have been identified as a promising framework for designing novel antiviral agents against human coronaviruses. mdpi.com Certain compounds from this series, particularly those with a cyclopropylamino group, have demonstrated remarkable efficacy against human coronavirus 229E. mdpi.com

Antimalarial and Antitubercular Investigations

The emergence of drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. The pyrimidine nucleus is a key component in several established antimalarial and antitubercular drugs, driving research into new derivatives.

While direct studies on the antimalarial activity of this compound are not extensively documented, the broader class of pyrimidine derivatives has shown promise. For instance, novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their antimalarial activity against chloroquine-sensitive strains of P. falciparum. nih.gov One moderately active compound from this class was 3-Fluorobenzyl(4-oxo-4H-pyrido [1,2-a]pyrimidin-3-yl)carbamate, which exhibited an IC50 value of 33 μM. nih.gov Another related compound, 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, showed an IC50 value of 37 μM. nih.gov These findings suggest that the pyrimidine core is a viable scaffold for developing new antimalarial agents. nih.gov The structural similarity of the pyrido[2,3-d]pyridazine (B3350097) nucleus to known quinoline (B57606) antimalarials has also prompted investigations into its potential as a chemotherapeutic agent. unm.edu

In the realm of antitubercular research, a series of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds have demonstrated significant activity against Mycobacterium tuberculosis H37Rv. nih.gov Notably, the R-isomers of certain derivatives displayed potent anti-TB activity with Minimum Inhibitory Concentration (MIC) values as low as 0.03-0.06 μg/mL. nih.gov Furthermore, derivatives of 2-substituted 5,6,7,8-tetrahydrobenzo nih.govucl.ac.ukthieno[2,3-d]pyrimidin-4-amine have been synthesized and evaluated for their in vitro activity against both actively replicating and non-replicating M. tuberculosis. nih.gov One of the most active compounds in this series, 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo nih.govucl.ac.ukthieno[2,3-d]pyrimidin-4-amine, showed a 2.7 log reduction of non-replicating bacteria at a concentration of 10 μg/mL. nih.gov

Compound NameTarget OrganismActivity MetricValueSource
3-Fluorobenzyl(4-oxo-4H-pyrido [1,2-a]pyrimidin-3-yl)carbamatePlasmodium falciparum (chloroquine-sensitive)IC5033 μM nih.gov
4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamidePlasmodium falciparum (chloroquine-sensitive)IC5037 μM nih.gov
(R)-5-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione derivativeMycobacterium tuberculosis H37RvMIC0.03-0.06 μg/mL nih.gov
2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo nih.govucl.ac.ukthieno[2,3-d]pyrimidin-4-amineNon-replicating Mycobacterium tuberculosisLog Reduction2.7 at 10 μg/mL nih.gov

Neuropharmacological Applications (e.g., Anticonvulsant, Anti-Alzheimer's)

The indenopyrimidine scaffold has also been explored for its potential in treating neurological disorders, including epilepsy and Alzheimer's disease.

While direct studies on the anticonvulsant properties of this compound are limited, research on related pyrimidine derivatives has shown promising results. For instance, a series of 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-acetamides were synthesized and screened for their anticonvulsant activity. actapharmsci.com The lead compound from this series, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, demonstrated the ability to prevent lethality and reduce the number and severity of seizures in a pentylenetetrazole-induced seizure model in rats. actapharmsci.com

Compound NameTest ModelObserved EffectSource
2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamidePentylenetetrazole-induced seizures (rats)Reduced number and severity of seizures, prevented lethality. actapharmsci.com

The development of multi-target-directed ligands is a promising strategy for complex neurodegenerative conditions like Alzheimer's disease. researchgate.net The pyrimidine scaffold is a key feature in many compounds being investigated for this purpose. nih.gov A notable development in this area is the synthesis of 2-amino-4-phenyl-5H-indeno[1,2-d]pyrimidine-5-one derivatives through a greener, multicomponent reaction. researchgate.netnih.gov These compounds are being explored for their potential anti-Alzheimer's activity. researchgate.netnih.gov The core idea is that the pyrimidine ring, a common feature in many bioactive molecules, can be a foundation for developing multifunctional agents that target various aspects of Alzheimer's pathology. nih.gov

Future Directions and Emerging Research Avenues for Indenopyrimidine Derivatives

Design and Synthesis of Novel Indenopyrimidine Analogs with Improved Target Specificity

A primary focus of future research is the rational design and synthesis of new indenopyrimidine analogs with enhanced potency and selectivity for specific biological targets. Many current derivatives exhibit broad-spectrum activity, which can lead to off-target effects. By modifying the core indenopyrimidine scaffold and its substituents, researchers aim to develop compounds that interact more specifically with target enzymes or receptors.

Recent studies have demonstrated the potential of modifying the 4-position of the indenopyrimidine ring to improve anti-breast cancer activity. For instance, the introduction of moieties like 3-methoxy-4-hydroxyphenyl and 2-thienyl has resulted in compounds with significant cytotoxic activity against MCF7 breast cancer cells. alliedacademies.org Further exploration of substitutions at this and other positions is a key strategy.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, research on indenopyrimidine-2,5-dione analogs has shown that specific substitutions can lead to high binding affinity for estrogen receptor α (ERα), a key target in breast cancer. researchgate.netnih.gov One such derivative, a diethanolamine derivative of a 4-trifluoromethyl phenyl analog, displayed a 77.5-fold stronger binding affinity for ERα over ERβ, highlighting the potential for developing highly selective modulators. nih.gov

The development of indenopyrimidine derivatives as kinase inhibitors is another promising area. By designing compounds that specifically target the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), researchers are creating potent anticancer agents. arabjchem.org Molecular docking studies play a vital role in guiding the design of these analogs to ensure optimal interaction with the target enzyme. arabjchem.org

The following table summarizes the activity of selected indenopyrimidine derivatives against various cancer cell lines, showcasing the impact of different substitutions on their biological activity.

CompoundSubstitution at 4-positionTarget Cell LineIC50 (μM)
4 5-methylfuranMCF728.85 alliedacademies.org
5 2-thienylMCF723.48 alliedacademies.org
7 N,N-dimethylphenylMCF727.51 alliedacademies.org
8 3-methoxy-4-hydroxyphenylMCF710.25 alliedacademies.org
9a 4-aminopyrazoloneHepG-21.27 arabjchem.org
9a 4-aminopyrazoloneMCF-710.80 arabjchem.org

This table is for illustrative purposes and includes data from various studies on indenopyrimidine derivatives.

Exploration of Unconventional Synthetic Strategies for Complex Indenopyrimidine Architectures

To access a wider range of structurally diverse and complex indenopyrimidine analogs, researchers are moving beyond traditional synthetic methods. The exploration of unconventional synthetic strategies is a key future direction, offering advantages such as improved efficiency, reduced reaction times, and access to novel chemical space.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions. nih.govnih.govresearchgate.netrsc.orgnanobioletters.com For the synthesis of fused pyrimidine (B1678525) systems, MAOS has been shown to significantly reduce reaction times from hours to minutes and increase product yields compared to conventional heating methods. nih.gov This approach is particularly valuable for the rapid generation of libraries of indenopyrimidine derivatives for high-throughput screening.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgresearchgate.net This technology enables the safe and efficient synthesis of fused pyrimidinone and quinolone derivatives, often with higher yields and specificity compared to batch processes. acs.org The ability to perform reactions at high temperatures and pressures in a controlled manner opens up new possibilities for constructing complex indenopyrimidine architectures. acs.org

Photocatalysis: Visible-light photocatalysis is an emerging and powerful tool in organic synthesis that allows for the formation of new chemical bonds under mild conditions. nih.govrsc.org This strategy could be employed to forge key bonds in the indenopyrimidine scaffold or to introduce novel functional groups that are inaccessible through traditional thermal methods. The use of light as a reagent offers a green and sustainable approach to synthesis. nih.gov

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the construction of complex molecules in a single step from three or more starting materials. alliedacademies.org This approach is highly efficient and allows for the rapid generation of diverse libraries of compounds. alliedacademies.org A modified Biginelli reaction has been successfully used to synthesize tricyclic indeno[1,2-d]pyrimidin-5(2H)-one derivatives in a one-pot synthesis. alliedacademies.org

Integration of Advanced Computational and Artificial Intelligence Approaches in Drug Discovery

The integration of computational tools and artificial intelligence (AI) is set to revolutionize the discovery and development of indenopyrimidine-based therapeutics. These approaches can significantly accelerate the process, reduce costs, and improve the success rate of drug candidates.

Virtual Screening and Molecular Docking: Computational screening of large chemical libraries allows for the rapid identification of potential hit compounds that are likely to bind to a specific biological target. nih.govchemdiv.com Molecular docking studies can then predict the binding mode and affinity of these compounds, providing valuable insights for lead optimization. researchgate.net This in silico approach helps to prioritize compounds for synthesis and biological evaluation, saving time and resources.

Predictive Modeling of Activity and Toxicity: Machine learning algorithms can be trained to predict the biological activity and potential toxicity of new indenopyrimidine derivatives based on their chemical structure. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models can identify the key molecular features that contribute to a compound's efficacy and safety profile. mdpi.com These predictive models can help to de-risk drug development by identifying potentially toxic compounds early in the process.

Mechanistic Elucidation of Underexplored Biological Activities of Indenopyrimidines

While the anticancer properties of indenopyrimidines are well-documented, their potential in other therapeutic areas remains largely unexplored. Future research will focus on elucidating the mechanisms of action behind these underexplored biological activities.

Neurodegenerative Diseases: There is growing evidence to suggest that indenopyrimidine derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govpatsnap.commdpi.comtechnologynetworks.com Some pyrimidine derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), monoamine oxidase (MAO), and acetylcholinesterase (AChE), which are implicated in the pathology of these diseases. nih.gov Further investigation into the interaction of indenopyrimidines with these and other neurological targets is a promising area of research. nih.gov

Antiviral Activity: The pyrimidine scaffold is a key component of several antiviral drugs. nih.govwikipedia.orgstudy.com Recent studies have shown that certain pyrimido[4,5-d]pyrimidine derivatives exhibit significant antiviral activity against human coronavirus 229E (HCoV-229E). mdpi.com This suggests that the indenopyrimidine core could serve as a valuable scaffold for the development of novel antiviral agents. nih.gov Mechanistic studies are needed to identify the specific viral or host cell targets of these compounds.

Other Therapeutic Areas: The diverse biological activities of pyrimidine derivatives suggest that indenopyrimidines may have potential applications in a wide range of other diseases. For example, various pyrimidine-based compounds have been investigated for their activity against metabolic enzymes, suggesting potential roles in treating conditions like diabetes and glaucoma. nih.govresearchgate.net Systematic screening of indenopyrimidine libraries against a broad panel of biological targets could uncover novel therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the primary biological targets of 5H-indeno[1,2-d]pyrimidin-2-amine derivatives in neurological research?

  • Answer: These derivatives primarily target monoamine oxidase B (MAO-B) and adenosine A1/A2A receptors (A1/A2AAR) . MAO-B inhibition is critical for neuroprotection in Parkinson’s disease (PD), as MAO-B degrades dopamine . Dual A1/A2AAR antagonism enhances dopamine release pre- and post-synaptically, improving motor symptoms and cognition in PD models . Key methodologies include:

  • MAO-B assays : Measure IC50 values using fluorometric or spectrophotometric methods with human recombinant MAO-B .
  • A1/A2AAR binding assays : Determine Ki values via competitive radioligand displacement (e.g., using [³H]DPCPX for A1 and [³H]ZM241385 for A2AAR) .

Q. What synthetic strategies enhance the bioactivity of the this compound core?

  • Answer: Bioactivity is optimized through substituent engineering :

  • Position 3 : Introduce lipophilic groups (e.g., aryl or trifluoromethyl) to occupy MAO-B’s substrate cavity .
  • Position 8 : Add pyrrolidinyl or piperidinyl groups to improve A1/A2AAR binding affinity .
  • Synthetic routes : Use one-pot cyclocondensation reactions or palladium-catalyzed cross-coupling for regioselective modifications .

Advanced Research Questions

Q. How can species-dependent discrepancies in MAO-B inhibition potency be resolved during preclinical evaluation?

  • Answer: Human MAO-B exhibits distinct inhibition profiles compared to rat MAO-B. For example, 5H-indeno[1,2-c]pyridazin-5-ones show higher potency (pIC50) in humans . Methodological recommendations:

  • Use human recombinant MAO-B in early-stage screens to avoid misleading results from rodent enzymes .
  • Molecular docking : Validate binding modes using human MAO-B crystal structures (PDB: 2V5Z) to predict substituent effects .

Q. What methodologies validate dual A1/A2AAR antagonism in this compound derivatives?

  • Answer: A tiered approach is recommended:

  • In vitro : Measure Ki values for A1/A2AAR using HEK293 cells expressing human receptors .
  • In vivo : Test motor activity in 6-OHDA-lesioned rat models of PD. Compounds like 2-amino-4-phenyl-8-(pyrrolidin-1-ylmethyl)-5H-indeno[1,2-d]pyrimidin-5-one show oral efficacy but require genotoxicity screening (e.g., Ames test) .

Q. How can QSAR models guide the optimization of MAO-B inhibitors based on this scaffold?

  • Answer: Quantitative structure-activity relationship (QSAR) models highlight critical parameters:

Substituent PositionKey PropertyImpact on MAO-B IC50
3-Phenyl ringLipophilicity↑ logP → ↑ potency
8-SubstituentSteric bulkOptimal Taft Es value → enhanced binding
  • 3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) to map steric, electrostatic, and lipophilic fields around the scaffold .

Q. What strategies mitigate genotoxicity risks in this compound derivatives?

  • Answer: Derivatives like arylindenopyrimidines exhibit genotoxicity due to reactive metabolites. Mitigation strategies include:

  • Structural modification : Replace metabolically labile groups (e.g., methylpyrrolidine) with stable bioisosteres (e.g., piperazine) .
  • In silico screening : Use DEREK or Sarah Nexus to predict DNA-reactive intermediates.
  • In vitro assays : Conduct micronucleus tests or Comet assays post-optimization .

Data Contradiction Analysis

  • Issue : Species variability in MAO-B inhibition (e.g., human vs. rat) complicates translational research .

  • Resolution : Prioritize human enzyme data and validate findings in human-derived cell lines (e.g., SH-SY5Y neurons).

  • Issue : Dual A1/A2AAR antagonists may show divergent pharmacokinetic profiles (e.g., ASP5854 vs. arylindenopyrimidines) .

  • Resolution : Use physiologically based pharmacokinetic (PBPK) modeling to predict CNS penetration and optimize logBB values.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.